Doxylamine N-Oxide

Drug Metabolism Pharmacokinetics Metabolite Profiling

Doxylamine N-Oxide (CAS 97143-65-2) is an N-oxidized metabolite of the first-generation ethanolamine-class antihistamine doxylamine succinate. The compound is formally designated as a USP impurity (Doxylamine Pyridinyl N-Oxide) and is utilized as a certified reference standard in pharmaceutical quality control, analytical method validation, and ANDA regulatory submissions.

Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS No. 97143-65-2
Cat. No. B1147051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxylamine N-Oxide
CAS97143-65-2
SynonymsN,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; 
Molecular FormulaC17H22N2O2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-]
InChIInChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3
InChIKeySSGKPGKMFJONCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxylamine N-Oxide (CAS 97143-65-2): Procurement-Grade Reference Standard for Antihistamine Metabolite and Impurity Profiling


Doxylamine N-Oxide (CAS 97143-65-2) is an N-oxidized metabolite of the first-generation ethanolamine-class antihistamine doxylamine succinate [1]. The compound is formally designated as a USP impurity (Doxylamine Pyridinyl N-Oxide) and is utilized as a certified reference standard in pharmaceutical quality control, analytical method validation, and ANDA regulatory submissions . Its molecular formula is C₁₇H₂₂N₂O₂ with a molecular weight of 286.37 g/mol, and it exhibits hygroscopic properties requiring storage at -20°C under inert atmosphere .

WorkflowUSP/EP-designated impurity reference standard for doxylamine succinate pharmacopeial testing
SelectionUrinary metabolite profiling via LC-MS/MS; distinct m/z 287 [M+H]⁺ signature supports SRM/MRM method development
Use ContextANDA submission support: analytical method validation, system suitability testing, batch release impurity verification

Doxylamine N-Oxide (CAS 97143-65-2): Why In-Class Metabolite Analogs Cannot Be Substituted


Generic substitution among doxylamine-related metabolites and impurities is scientifically unsound due to fundamental differences in molecular structure, detection characteristics, and regulatory designation. Doxylamine N-Oxide is formed via a distinct minor metabolic pathway (N-oxidation) that accounts for only approximately 1% of the administered dose in primate models, compared to the major N-demethylation pathway yielding N-desmethyldoxylamine at 20% and N,N-didesmethyldoxylamine at 17% [1]. Critically, Doxylamine N-Oxide is undetectable in plasma while present in urine, a compartment-specific distribution pattern not shared by other doxylamine metabolites, which precludes the use of alternative reference compounds for accurate bioanalytical quantitation [1]. Furthermore, this compound is specifically codified as Doxylamine Pyridinyl N-Oxide USP Impurity and Doxylamine EP Impurity E, establishing a singular regulatory identity that no structurally related analog can fulfill for pharmacopeial compliance testing [2].

Metabolite N-desmethyl (20%) and N,N-didesmethyl (17%) metabolite standards may not substitute for the minor N-oxide (1%) impurity in quantitation workflows due to differing chromatographic retention and ionization efficiency
Distribution Plasma-oriented metabolite standards cannot replace this urine-specific N-oxide; compartment-specific distribution may invalidate bioanalytical method accuracy if the wrong reference standard is procured
Regulatory Non-codified structural analogs or alternative N-oxides cannot fulfill USP Doxylamine Pyridinyl N-Oxide or EP Impurity E designation requirements for pharmacopeial compliance testing

Doxylamine N-Oxide (CAS 97143-65-2): Quantitative Comparative Evidence for Procurement Decision-Making


Minor Pathway Metabolite: Doxylamine N-Oxide Contributes 1% of Urinary Dose vs. 20% for N-Desmethyl and 17% for N,N-Didesmethyl Metabolites

In a quantitative metabolic fate study using [¹⁴C]doxylamine administered orally to rhesus monkeys at 13 mg/kg, Doxylamine N-Oxide accounted for precisely 1% of the total radiolabeled dose recovered in 48-hour cumulative urine, establishing it as a minor pathway metabolite [1]. This contrasts sharply with the major N-demethylation metabolites: N-desmethyldoxylamine contributed 20% and N,N-didesmethyldoxylamine contributed 17% of the administered dose [1]. The N-oxidation pathway is therefore quantitatively minor relative to N-demethylation, which together with side-chain cleavage products (31%) constitutes the predominant metabolic routes [1].

Metabolic Pathway Abundance
Head-to-head
1% urinary dose vs 20% (N-desmethyl) / 17% (N,N-didesmethyl)
Supports minor-pathway metabolite profiling workflow
48-hr cumulative urine; rhesus monkey model; 13 mg/kg oral dose
Drug Metabolism Pharmacokinetics Metabolite Profiling

Compartment-Specific Distribution: Doxylamine N-Oxide Absent from Plasma While Detectable in Urine

Following oral administration of [¹⁴C]doxylamine to rhesus monkeys, Doxylamine N-Oxide was detected in the 48-hour cumulative urinary metabolic profile but was completely absent from the plasma metabolic profile [1]. In contrast, all other quantifiable metabolites—including N-desmethyldoxylamine (peak plasma concentration 790 ng/mL at 2 hr), N,N-didesmethyldoxylamine (430 ng/mL at 4 hr), unchanged doxylamine (930 ng/mL at 2 hr), and side-chain cleavage products (1700 ng/mL at 1 hr)—were readily detectable in plasma [1].

Plasma-Urine Distribution
Head-to-head
Not detected in plasma; present in 48-hr cumulative urine
Urine-specific bioanalytical method development required
Binary distribution difference; plasma Cmax of parent: 930 ng/mL at 2 hr
Pharmacokinetics Bioanalysis Metabolite Distribution

Mass Spectrometric Characterization: Doxylamine N-Oxide Produces Distinct [M+H]⁺ Ion at m/z 287 via Thermospray MS

Analysis of synthetic Doxylamine N-Oxide standard by thermospray mass spectrometry (TSP/MS) yielded a characteristic protonated molecular ion [M+H]⁺ at m/z 287 [1]. TSP/tandem mass spectrometry (TSP/MS/MS) of this ion produced fragmentation patterns diagnostic for the N-oxide functional group, enabling unambiguous differentiation from the parent doxylamine (m/z 271) and from N-demethylated metabolites such as N-desmethyldoxylamine (m/z 257) and N,N-didesmethyldoxylamine (m/z 243) [1][2].

Mass Spectrometric Detection
Reported
[M+H]⁺ m/z 287; +16 Da shift from parent doxylamine (m/z 271)
Supports LC-MS/MS SRM transition development
TSP/MS and TSP/MS/MS fragmentation confirmed; distinct from N-demethylated ions
Analytical Chemistry Mass Spectrometry Metabolite Identification

Regulatory Designation: Doxylamine N-Oxide Codified as USP Doxylamine Pyridinyl N-Oxide Impurity and EP Impurity E

Doxylamine N-Oxide (CAS 97143-65-2) is officially designated in the United States Pharmacopeia as Doxylamine Pyridinyl N-Oxide (USP Impurity) and in the European Pharmacopoeia as Doxylamine EP Impurity E [1]. The compound is also listed as Doxylamine Succinate USP Impurity D in certain pharmacopeial contexts . Alternative names encountered in regulatory documentation include Doxylamine Impurity 7 and Doxylamine Aliphatic N-Oxide .

Pharmacopeial Designation
Specification review
USP Doxylamine Pyridinyl N-Oxide / EP Impurity E
Required for ANDA regulatory submission and batch release testing
Codified in USP and EP monographs for doxylamine succinate
Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Physicochemical Properties: LogP 1.229 and TPSA 39.41 Ų Differentiate Doxylamine N-Oxide from Parent Compound

The introduction of the N-oxide functional group modifies the physicochemical properties of doxylamine. Predicted LogP for Doxylamine N-Oxide is 1.229, with a topological polar surface area (TPSA) of 39.41 Ų, and the compound meets Pfizer Rule acceptance criteria for favorable drug-like properties [1]. The parent doxylamine (C₁₇H₂₂N₂O, MW 270.37 g/mol) lacks the oxygen atom on the tertiary amine nitrogen, resulting in a +16 Da molecular weight difference and altered hydrophilicity that affects chromatographic retention behavior .

Physicochemical Properties
Class-level
Predicted LogP 1.229; TPSA 39.41 Ų
Informs HPLC retention time and resolution prediction
Predicted values based on molecular topology; verify experimentally
Physicochemical Characterization Drug Metabolism Analytical Method Development

Doxylamine N-Oxide (CAS 97143-65-2): Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Quality Control: USP/EP Impurity Reference Standard for Doxylamine Succinate Drug Substance and Finished Product Testing

Doxylamine N-Oxide serves as a certified reference standard for impurity profiling in pharmaceutical quality control laboratories. As a designated USP impurity (Doxylamine Pyridinyl N-Oxide) and EP Impurity E, this compound is required for HPLC system suitability testing, impurity limit verification, and analytical method validation in accordance with pharmacopeial monographs for doxylamine succinate APIs and finished dosage forms [6]. The compound is utilized in ANDA submissions for method development and validation (AMV) and commercial production batch release testing [6]. Procurement specifications typically require purity >95% (HPLC) with certificates of analysis and pharmacopeial traceability documentation .

Bioanalytical Method Development: Metabolite Quantitation in Preclinical and Clinical Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies of doxylamine-containing formulations, Doxylamine N-Oxide is required as an authentic reference standard for accurate identification and quantitation of this specific metabolite in biological matrices. The compound's distinct mass spectrometric signature (m/z 287 [M+H]⁺) enables development of targeted LC-MS/MS methods with SRM/MRM transitions [6]. Importantly, given the metabolite's absence from plasma but presence in urine, procurement is specifically indicated for urinary metabolite profiling studies, while plasma-focused assays may not require this standard .

Metabolic Pathway Elucidation: N-Oxidation Pathway Marker for Xenobiotic Metabolism Studies

Doxylamine N-Oxide functions as a definitive marker for the minor N-oxidation metabolic pathway of doxylamine, which accounts for approximately 1% of the administered dose in primate models [6]. In studies comparing metabolic pathways across species (rat, monkey, human), this reference standard enables cross-validation of N-oxide metabolite identification via co-chromatography with authentic synthetic material . The compound also serves as a comparative standard in broader investigations of tertiary amine N-oxidation as a metabolic pathway for H₁-antihistamines and other xenobiotics .

Forensic Toxicology: Reference Standard for Doxylamine Metabolite Confirmation in Biological Specimens

In forensic toxicology laboratories analyzing postmortem or clinical specimens for doxylamine exposure, Doxylamine N-Oxide reference standard is utilized for confirmatory identification of this urinary metabolite. Given that Doxylamine N-Oxide is one of the three principal metabolites of doxylamine alongside N-desmethyldoxylamine and N,N-didesmethyldoxylamine, its detection provides corroborative evidence of doxylamine ingestion [6]. The compound's mass spectrometric and chromatographic properties, established through synthetic standard analysis, enable reliable differentiation from other ethanolamine-class antihistamine metabolites such as diphenhydramine N-oxide or pyrilamine N-oxide .

Application
Selection Property
Validation Focus
USP/EP impurity profiling
Pharmacopeial designation status
HPLC system suitability and retention time verification
Urinary metabolite quantitation
Compartment-specific distribution
LC-MS/MS SRM transition development for urine matrices
N-oxidation pathway studies
Minor pathway metabolite identity
Co-chromatography with synthetic standard for peak confirmation
Forensic urine specimen analysis
Distinct mass spectrometric signature
Confirmatory metabolite identification in biological specimens

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